molecular formula C14H13OP B1348349 Diphenyl(vinyl)phosphine oxide CAS No. 2096-78-8

Diphenyl(vinyl)phosphine oxide

Cat. No. B1348349
CAS RN: 2096-78-8
M. Wt: 228.23 g/mol
InChI Key: CQCGPNRIAFVNBY-UHFFFAOYSA-N
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Description

Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .


Molecular Structure Analysis

The molecular structure of Diphenyl(vinyl)phosphine oxide is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .


Chemical Reactions Analysis

Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .


Physical And Chemical Properties Analysis

Diphenyl(vinyl)phosphine oxide is a solid at room temperature . It has a boiling point of 115-119°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Diphenyl(vinyl)phosphine oxide has been used extensively in chemical synthesis. For instance, it forms lithium derivatives that react with aldehydes and ketones, contributing to aldehyde synthesis and the creation of vinyl ethers (Earnshaw, Wallis, & Warren, 1979). Additionally, it acts as an acyl anion equivalent in synthesizing vinyl sulfides (Grayson & Warren, 1977). Diphenyl(vinyl)phosphine oxide's reactivity with various compounds, like halogen compounds, amines, and alcohol, allows for the preparation of functionally substituted phosphine oxides (Kabachnik, Medved', Polikarpov, & Yudina, 1962).

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions of diphenyl(vinyl)phosphine oxide derivatives have been explored for the formation of various heterocyclic or highly unsaturated compounds. These reactions involve participation of different groups, such as allenic and 1,3-dienic parts of the system, in the vinylallenic structure (Ivanov & Christov, 2012).

Catalysis

Diphenyl(vinyl)phosphine oxide has been used in catalysis. For example, in hydrophosphination reactions catalyzed by Ni(II) and Pd(II) complexes, it leads to the formation of Markownikoff adducts, which are key in certain synthetic pathways (Shulyupin, Trostyanskaya, Kazankova, & Beletskaya, 2006).

Asymmetric Synthesis

It plays a role in asymmetric synthesis, like in the rhodium-catalyzed intermolecular asymmetric hydroalkoxylation and hydrosulfenylation, producing chiral allylic phosphine oxides with high enantioselectivity (Kawamoto, Hirabayashi, Guo, Nishimura, & Hayashi, 2009).

Photopolymerization

Diphenyl(vinyl)phosphine oxide derivatives are used in photopolymerization processes. They act as radical initiators in the polymerization of coatings and various compositions due to their efficient radical formation (Sumiyoshi, Schnabel, Henne, & Lechtken, 1985).

Analytical Chemistry

In analytical chemistry, diphenyl(vinyl)phosphine oxide derivatives have been used in the determination of lipid hydroperoxides. They act as fluorescent reagents in various detection methods, including HPLC post-column methods (Akasaka & Ohrui, 2000).

Safety And Hazards

Diphenyl(vinyl)phosphine oxide is classified as a hazardous substance. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[ethenyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCGPNRIAFVNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329449
Record name Diphenyl(vinyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(vinyl)phosphine oxide

CAS RN

2096-78-8
Record name Phosphine oxide, ethenyldiphenyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl(vinyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
NK Gusarova, NA Chernysheva… - Letters in Organic …, 2006 - ingentaconnect.com
Diphenyl[2-(phenylsulfinyl)ethyl]phosphine oxide readily accessible from diphenylphosphine oxide and phenyl vinyl sulfoxide reacts with sodium amide to form diphenyl(vinyl)…
Number of citations: 7 www.ingentaconnect.com
F Bisaro, V Gouverneur - Tetrahedron letters, 2003 - Elsevier
Substituted vinyl and allyl phosphine oxides have been prepared by olefin cross-metathesis providing exclusive E olefin stereochemistry. The methodology has been successfully …
Number of citations: 35 www.sciencedirect.com
VV Grushin - Chemical reviews, 2004 - ACS Publications
The right choice of a ligand for a metal-catalyzed homogeneous reaction can be as critical as the choice of the metal itself. In general, ligand design is somewhat like a fine art, requiring …
Number of citations: 352 pubs.acs.org
MZ Ovakimyan, GT Gasparyan, AS Poghosyan… - Russian Journal of …, 2020 - Springer
Procedures were developed for the synthesis of diphenyl(prop-1-en-1-yl)phosphine oxide and cyclohex-1-en-1-yl(diphenyl)phosphine oxide by alkaline hydrolysis of triphenyl(prop-1-en…
Number of citations: 6 link.springer.com
NK Gusarova, NA Chernysheva, SV Yas' ko… - Russian Journal of …, 2011 - Springer
Divinyl telluride reacted with 2 equiv of diphenylphosphine sulfide in the presence of AIBN as radical initiator (63–68C) to give the corresponding anti-Markovnikov adduct in 68% yield …
Number of citations: 9 link.springer.com
CJ Wallis - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 2096‐78‐8 ] C 14 H 13 OP (MW 228.24) InChI = 1/C14H13OP/c1‐2‐16(15,13‐9‐5‐3‐6‐10‐13)14‐11‐7‐4‐8‐12‐14/h2‐12H,1H2 InChIKey = CQCGPNRIAFVNBY‐UHFFFAOYAE (…
Number of citations: 1 onlinelibrary.wiley.com
MZ Ovakimyan, SK Barsegyan, AS Pogosyan… - Russian journal of …, 2006 - Springer
Dehydrogenation of 1-(diphenylphosphinoyl)-2-hydrazino-substituted ethanes and N-butyl-N′-phenylhydrazine to the corresponding hydrazone derivatives is performed. Both …
Number of citations: 2 link.springer.com
G Keglevich - Organophosphorus Chemistry, 2014 - books.google.com
The acidity and hydrogen bond acceptor ability of different phosphine oxides was evaluated by MP2 computational methods. In the case of ring phosphine oxides, the ring strain …
Number of citations: 2 books.google.com
VV Ragulin - Russian Journal of General Chemistry, 2016 - researchgate.net
Among hypophosphorous acid derivatives, bis (trimethylsilyl) hypophosphite is distinguished as a highly reactive reagent capable of participating in transformations like the Arbuzov …
Number of citations: 1 www.researchgate.net
D Hernández‐Guerra, MS Rodríguez… - European Journal of …, 2014 - Wiley Online Library
A direct approach to β‐iodophosphonates and β‐iodophosphine oxides from 2,3‐dideoxy‐3‐phosphoryl carbohydrate derivatives has been achieved by using the anomeric alkoxyl …

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